![molecular formula C26H32O4S2 B13148225 9,10-Anthracenedione, 1,5-bis[(6-hydroxyhexyl)thio]- CAS No. 506443-24-9](/img/structure/B13148225.png)
9,10-Anthracenedione, 1,5-bis[(6-hydroxyhexyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis((6-hydroxyhexyl)thio)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two 6-hydroxyhexylthio groups attached to the anthracene-9,10-dione core. Anthracene derivatives are known for their diverse applications in organic electronics, photophysics, and medicinal chemistry.
Preparation Methods
The synthesis of 1,5-Bis((6-hydroxyhexyl)thio)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Thioether Formation: The introduction of 6-hydroxyhexylthio groups is achieved through a nucleophilic substitution reaction. This involves reacting anthracene-9,10-dione with 6-bromohexanol in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1,5-Bis((6-hydroxyhexyl)thio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to anthracene-9,10-diol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can undergo further substitution reactions to introduce different functional groups, enhancing the compound’s properties for specific applications.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-Bis((6-hydroxyhexyl)thio)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials with unique photophysical properties.
Biology: The compound’s derivatives are explored for their potential as fluorescent probes and imaging agents in biological systems.
Medicine: Research is ongoing to investigate its potential as an anticancer agent, leveraging the anthracene core’s ability to intercalate with DNA and disrupt cellular processes.
Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics, due to its favorable electronic properties.
Mechanism of Action
The mechanism of action of 1,5-Bis((6-hydroxyhexyl)thio)anthracene-9,10-dione involves its interaction with molecular targets and pathways:
DNA Intercalation: The anthracene core can intercalate with DNA, disrupting the replication and transcription processes, which is a key mechanism in its potential anticancer activity.
Photophysical Properties: The compound’s ability to absorb and emit light makes it useful in photophysical applications, where it can act as a photosensitizer or fluorescent probe.
Comparison with Similar Compounds
1,5-Bis((6-hydroxyhexyl)thio)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and use in OLEDs.
1,8-Dihydroxyanthraquinone: Used in dye and pigment industries, with different functional groups affecting its chemical properties.
Anthracene-9,10-dione: The parent compound, which serves as a precursor for various derivatives with diverse applications.
Properties
CAS No. |
506443-24-9 |
|---|---|
Molecular Formula |
C26H32O4S2 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
1,5-bis(6-hydroxyhexylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C26H32O4S2/c27-15-5-1-3-7-17-31-21-13-9-11-19-23(21)25(29)20-12-10-14-22(24(20)26(19)30)32-18-8-4-2-6-16-28/h9-14,27-28H,1-8,15-18H2 |
InChI Key |
YLNVSCLIKOKDBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SCCCCCCO)C(=O)C3=C(C2=O)C(=CC=C3)SCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)]propionic acid ethyl ester](/img/structure/B13148142.png)


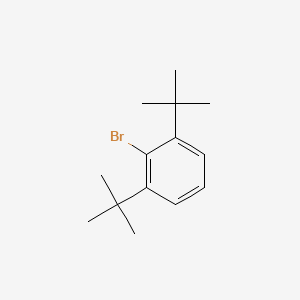
![2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13148182.png)
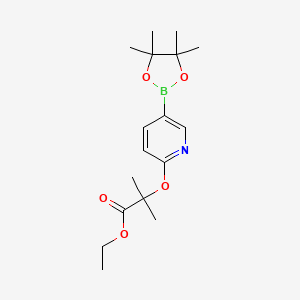

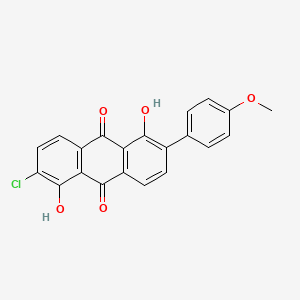
![7-Benzyl-4-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13148195.png)
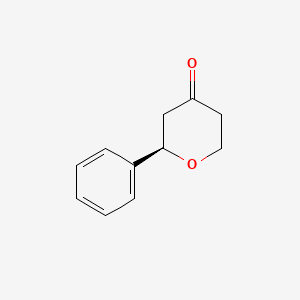
![5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13148208.png)
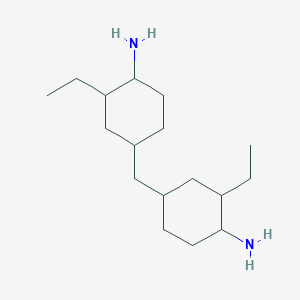
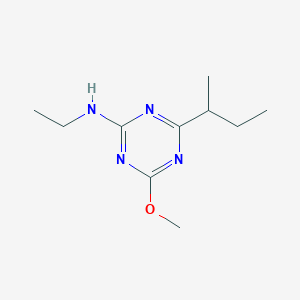
![(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13148221.png)
